2-Benzoylbenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-benzoylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3S/c14-18(16,17)12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJGMXCAZTYNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574216 | |
| Record name | 2-Benzoylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59522-79-1 | |
| Record name | 2-Benzoylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functional Group Transformations of 2 Benzoylbenzene 1 Sulfonyl Chloride
Electrophilic Characteristics of the Sulfonyl Chloride Moiety
The sulfonyl chloride functional group in 2-Benzoylbenzene-1-sulfonyl chloride is a potent electrophile. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This electronic arrangement results in a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles.
The electron-withdrawing nature of the sulfonyl group renders the sulfur atom electron-deficient and activates it for nucleophilic substitution reactions. The chlorine atom functions as an effective leaving group, facilitating the substitution process. Upon attack by a nucleophile, the sulfur-chlorine bond cleaves, leading to the formation of a new bond between the sulfur atom and the nucleophile, with the release of a chloride ion. This fundamental reactivity is the basis for the most common transformations of arylsulfonyl chlorides. The general mechanism involves the addition of a nucleophile to the sulfonyl sulfur, forming a transient tetrahedral intermediate, which then collapses by expelling the chloride leaving group.
Nucleophilic Substitution Reactions for Derivatization
The electrophilic nature of the sulfonyl chloride group is readily exploited in nucleophilic substitution reactions to generate a variety of important derivatives, most notably sulfonamides and sulfonate esters.
The reaction of 2-Benzoylbenzene-1-sulfonyl chloride with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. This reaction, often conducted in the presence of a base such as pyridine (B92270) or triethylamine, proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion.
The general procedure involves treating the sulfonyl chloride with an amine, resulting in the formation of a stable sulfonamide linkage (S-N bond). This transformation is highly efficient for a wide range of amines.
Table 1: Representative Synthesis of Sulfonamides from 2-Benzoylbenzene-1-sulfonyl chloride
| Amine Nucleophile | Base | Product |
|---|---|---|
| Ammonia (NH₃) | Pyridine | 2-Benzoylbenzene-1-sulfonamide |
| Aniline (B41778) (C₆H₅NH₂) | Triethylamine | N-Phenyl-2-benzoylbenzene-1-sulfonamide |
| Diethylamine ((C₂H₅)₂NH) | Triethylamine | N,N-Diethyl-2-benzoylbenzene-1-sulfonamide |
This table represents expected products based on established reactivity of sulfonyl chlorides with amines.
Analogous to sulfonamide formation, 2-Benzoylbenzene-1-sulfonyl chloride reacts with alcohols or phenols to yield sulfonate esters. This reaction also typically requires a non-nucleophilic base to scavenge the HCl byproduct. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfur center of the sulfonyl chloride to form a sulfur-oxygen (S-O) bond characteristic of sulfonate esters.
Sulfonate esters are valuable compounds in their own right and also serve as excellent leaving groups in subsequent nucleophilic substitution reactions, similar to tosylates.
Table 2: Representative Synthesis of Sulfonate Esters from 2-Benzoylbenzene-1-sulfonyl chloride
| Alcohol/Phenol Nucleophile | Base | Product |
|---|---|---|
| Methanol (CH₃OH) | Pyridine | Methyl 2-benzoylbenzene-1-sulfonate |
| Phenol (C₆H₅OH) | Triethylamine | Phenyl 2-benzoylbenzene-1-sulfonate |
| Isopropanol ((CH₃)₂CHOH) | Pyridine | Isopropyl 2-benzoylbenzene-1-sulfonate |
This table represents expected products based on established reactivity of sulfonyl chlorides with alcohols.
Advanced Cross-Coupling Methodologies Involving Arylsulfonyl Chlorides
In addition to classical nucleophilic substitutions, arylsulfonyl chlorides like 2-Benzoylbenzene-1-sulfonyl chloride can participate in modern transition-metal-catalyzed cross-coupling reactions. These methods offer powerful alternatives for forming carbon-carbon and carbon-heteroatom bonds.
Desulfitative cross-coupling reactions utilize arylsulfonyl chlorides as arylating agents. In these transformations, the sulfonyl chloride group is not incorporated into the final product; instead, it serves as a source of an aryl radical or an organometallic species after the extrusion of sulfur dioxide (SO₂). This process allows for the formation of new C-C bonds.
Palladium-catalyzed desulfitative coupling is a prominent example, where an arylpalladium intermediate is generated from the arylsulfonyl chloride with the loss of SO₂. This intermediate can then engage in various coupling processes, such as Heck-type reactions or direct C-H arylation, to form biaryl compounds or other arylated products. These reactions are valued for using readily available and stable sulfonyl chlorides as alternatives to organometallic reagents.
Recent advancements in photoredox catalysis have enabled novel methods for forming carbon-sulfur bonds under mild conditions using light. Arylsulfonyl chlorides are suitable substrates for these photoactivated processes. In a typical mechanism, a photocatalyst, upon excitation by visible light, can induce a single-electron transfer (SET) to the arylsulfonyl chloride. This can lead to the formation of a sulfonyl radical (ArSO₂•) through the cleavage of the S-Cl bond.
These highly reactive sulfonyl radicals can then participate in various transformations, such as addition to alkenes or alkynes, to forge new carbon-sulfur bonds, leading to the synthesis of sulfones and other sulfur-containing molecules. These photochemical strategies offer a green and efficient alternative to traditional methods, often proceeding at room temperature and with high functional group tolerance.
Influence of the Ortho-Benzoyl Substituent on Reactivity and Selectivity
The presence of a bulky benzoyl group at the ortho position to the sulfonyl chloride moiety exerts a profound influence on the reactivity at the sulfur atom. This is primarily due to steric hindrance, which can impede the approach of nucleophiles to the electrophilic sulfur center. However, studies on analogous ortho-substituted arenesulfonyl chlorides suggest that the effect is more complex than simple steric hindrance and can sometimes lead to rate acceleration, a phenomenon termed the "positive steric effect".
Table 1: Predicted Influence of the Ortho-Benzoyl Substituent on the Reactivity of the Sulfonyl Chloride Group
| Effect | Description | Predicted Outcome on Reactivity |
| Steric Hindrance | The bulky benzoyl group physically obstructs the approach of nucleophiles to the sulfonyl chloride group. | Decrease in reaction rate. |
| "Positive Steric Effect" | The ortho-benzoyl group may lock the conformation of the molecule in a state that is closer to the transition state for nucleophilic attack, potentially lowering the activation energy. | Increase in reaction rate. |
| Electronic Effect | The electron-withdrawing nature of the carbonyl group increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. | Increase in reaction rate. |
It is important to note that the actual reactivity in a given reaction will depend on the specific nucleophile and reaction conditions, which will determine the relative contributions of these effects.
Transformations and Derivatizations of the Benzoyl Carbonyl Functionality
The benzoyl group in 2-benzoylbenzene-1-sulfonyl chloride possesses a reactive carbonyl functionality that can undergo a variety of transformations, characteristic of ketones. These reactions can be performed while retaining the sulfonyl chloride group, or more commonly, after the sulfonyl chloride has been converted to a more stable sulfonamide derivative. The reactivity of the carbonyl group is influenced by the electronic and steric environment of the molecule.
Typical reactions of the benzoyl carbonyl group include nucleophilic addition, reduction, and condensation reactions. For instance, the carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). It can also react with Grignard reagents or organolithium compounds to form tertiary alcohols. Condensation reactions with amines and their derivatives can lead to the formation of imines, oximes, and hydrazones.
Table 2: Potential Transformations of the Benzoyl Carbonyl in 2-Benzoylbenzene-1-sulfonyl chloride Derivatives
| Reaction Type | Reagents | Potential Product |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |
| Nucleophilic Addition | Grignard reagents (R-MgBr), Organolithium reagents (R-Li) | Tertiary alcohol |
| Condensation | Hydroxylamine (B1172632) (NH₂OH), Hydrazine (N₂H₄), Primary amines (R-NH₂) | Oxime, Hydrazone, Imine (Schiff base) |
| Wittig Reaction | Phosphonium ylides (Ph₃P=CHR) | Alkene |
These transformations allow for the derivatization of the 2-benzoylbenzene-1-sulfonyl chloride scaffold, enabling the synthesis of a diverse range of compounds with potentially valuable chemical and biological properties. The specific outcomes of these reactions would need to be determined empirically, as the interplay between the two functional groups can lead to unique reactivity patterns.
Structural Modifications and Analog Design Based on the 2 Benzoylbenzene 1 Sulfonyl Scaffold
Design and Synthesis of Substituted Sulfonamide Derivatives
The most direct modification of 2-benzoylbenzene-1-sulfonyl chloride involves its reaction with primary or secondary amines to form a library of N-substituted sulfonamide derivatives. This reaction is a robust and widely used method in medicinal chemistry for generating compounds with a broad spectrum of biological activities. nih.gov The synthesis is typically a single-step coupling process where the sulfonyl chloride is treated with the desired amine, often in the presence of a base to scavenge the hydrochloric acid byproduct. mdpi.com
Green chemistry approaches have also been applied to sulfonamide synthesis, utilizing water as a solvent and sodium carbonate as an inexpensive and environmentally benign base. mdpi.com This method eliminates the need for toxic organic solvents and simplifies product isolation, often leading to high yields and purities. mdpi.com
A general synthetic scheme is presented below: 2-Benzoylbenzene-1-sulfonyl chloride + R₁R₂NH → 2-Benzoyl-N-(R₁,R₂)-benzenesulfonamide + HCl
The table below illustrates a representative set of sulfonamide derivatives that can be synthesized from 2-benzoylbenzene-1-sulfonyl chloride.
| Amine Reactant | Resulting Sulfonamide Derivative | Introduced R-Group Properties |
| Aniline (B41778) | N-phenyl-2-benzoylbenzenesulfonamide | Aromatic, Hydrophobic |
| Benzylamine | N-benzyl-2-benzoylbenzenesulfonamide | Aralkyl, Increased flexibility |
| Morpholine | 4-((2-benzoylphenyl)sulfonyl)morpholine | Heterocyclic, Polar, H-bond acceptor |
| Glycine ethyl ester | Ethyl 2-((2-benzoylphenyl)sulfonamido)acetate | Aliphatic ester, Potential for hydrolysis |
Exploration of Bioisosteric Replacements for the Benzoyl and Sulfonyl Moieties
Bioisosteric replacement is a key strategy in drug design to modify molecular properties while retaining or enhancing biological activity. drughunter.com This involves substituting a functional group with another that has similar physical or chemical characteristics.
Benzoyl Moiety Replacement: The phenyl rings within the benzoyl group can be replaced with non-classical, saturated bioisosteres to improve physicochemical properties such as solubility and metabolic stability, or to explore new intellectual property space. enamine.net These replacements can alter the vectoral orientation of substituents. Examples of such bioisosteres include:
Bicyclo[1.1.1]pentane (BCP): A rigid, linear scaffold that mimics a para-substituted benzene (B151609) ring.
Spiro[3.3]heptane: A non-coplanar scaffold that can act as a saturated bioisostere for meta-substituted benzene. enamine.net
2-Oxabicyclo[2.1.1]hexanes and 2-Oxabicyclo[2.2.2]octane: These saturated heterocyclic systems can serve as bioisosteres for ortho- and meta-benzenes, potentially improving properties like water solubility. enamine.net
Sulfonyl/Sulfonamide Moiety Replacement: The sulfonamide group itself can be replaced by other functionalities that mimic its hydrogen bonding capabilities and geometry. A prominent example is the "amide-triazole bioequivalence" principle. nih.gov
1,2,3-Triazoles or 1,2,4-Triazoles: These five-membered heterocyclic rings are common non-classical bioisosteres for amide and sulfonamide groups. They can mimic the hydrogen bond donor/acceptor pattern while potentially offering enhanced metabolic stability. drughunter.com
Oxadiazoles and Thiadiazoles: These heterocycles are also employed as amide/sulfonamide bioisosteres, particularly in contexts where modulating acidity and lipophilicity is desired. drughunter.com
Trifluoroethylamine: This group can act as a bioisostere by having the electronegative trifluoroethyl moiety mimic the carbonyl or sulfonyl group, which can enhance metabolic stability. drughunter.com
The following table summarizes potential bioisosteric replacements for the core scaffold.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Phenyl (in Benzoyl) | Bicyclo[1.1.1]pentane | Mimics para-substitution, increases saturation (sp³) character |
| Phenyl (in Benzoyl) | 2-Oxabicyclo[2.2.2]octane | Saturated bioisostere, can improve aqueous solubility. enamine.net |
| Sulfonamide Linkage | 1,2,3-Triazole | Mimics H-bonding, metabolically stable. nih.gov |
| Sulfonamide Linkage | 5-Oxo-1,2,4-oxadiazole | Planar acidic heterocycle, can enhance oral bioavailability. drughunter.com |
Incorporation of the 2-Benzoylbenzene-1-sulfonyl Unit into Hybrid Molecules
Molecular hybridization is a design strategy that combines two or more distinct pharmacophoric units into a single molecule. dergipark.org.tr This approach aims to create multifunctional compounds that can interact with multiple biological targets simultaneously. The 2-benzoylbenzene-1-sulfonyl scaffold, after conversion to a sulfonamide, can be covalently linked to other biologically active moieties to generate novel hybrid molecules. dergipark.org.trnih.gov
The design of such hybrids involves linking the core scaffold to another pharmacophore through a suitable spacer or by direct fusion. The choice of the second pharmacophore depends on the desired biological activity profile. For example, combining the sulfonamide scaffold with moieties known for specific enzyme inhibition or receptor binding can lead to compounds with unique therapeutic potential. dergipark.org.tr
Examples of pharmacophores that could be hybridized with the 2-benzoylbenzene-1-sulfonamide scaffold include:
Benzothiazoles: Known to possess a wide range of pharmacological activities. dergipark.org.tr
Naphthoquinones: These structures are involved in redox processes and are considered privileged templates in the design of new agents. mdpi.com
Benzimidazoles: A versatile scaffold found in numerous biologically active compounds. nih.gov
The table below provides examples of potential hybrid molecule designs.
| Core Scaffold Derivative | Linked Pharmacophore | Potential Rationale |
| 2-Benzoylbenzenesulfonamide | Benzothiazole | Combining two biologically active scaffolds to create a multifunctional agent. dergipark.org.tr |
| 2-Benzoylbenzenesulfonamide | Naphthoquinone | Integrating a redox-active moiety with the sulfonamide core. mdpi.com |
| 2-Benzoylbenzenesulfonamide | Benzimidazole | Creating a hybrid with potential for synergistic or multi-target activity. nih.gov |
Synthesis of Fused Ring Systems and Polycyclic Structures Incorporating the Core
Further structural complexity can be achieved by synthesizing fused ring systems and polycyclic structures that incorporate the 2-benzoylbenzene-1-sulfonyl core. These modifications rigidly constrain the molecular conformation, which can lead to enhanced selectivity and potency for biological targets.
Several synthetic strategies can be employed to construct these complex architectures. The reactions often start from a functionalized derivative of the parent scaffold, such as a sulfonamide bearing a reactive group.
Intramolecular Cyclization: Derivatives can be designed with pendant functional groups that can undergo intramolecular reactions to form new rings. For example, an appropriately positioned alkyne or alkene on a sulfonamide nitrogen substituent could undergo a radical cascade cyclization to form bridged or fused ring systems containing medium-sized heterocycles. rsc.org
[3+2] Cycloaddition: This reaction can be used to build five-membered heterocyclic rings. For instance, the cycloaddition of sugar-derived azidoalkynes can lead to the formation of triazole-fused chiral medium-ring benzo-heterocycles. nih.gov
Condensation Reactions: Reaction of a derivative with bifunctional reagents, such as 1,3-diacid chlorides, can lead to the formation of fused pyridinedione systems. scilit.com
These advanced synthetic methods allow for the creation of novel, three-dimensional structures based on the original 2-benzoylbenzene-1-sulfonyl scaffold.
The table below outlines different synthetic strategies for creating fused ring systems.
| Synthetic Strategy | Reactants/Precursors | Resulting Fused System |
| Electrooxidative Radical Cascade | N-alkenyl/alkynyl-sulfonamide | Bridged or fused medium-sized heterocycles. rsc.org |
| Intramolecular [3+2] Cycloaddition | Sulfonamide with azidoalkyne moiety | Triazole-fused benzo-heterocycles. nih.gov |
| Condensation/Cyclization | (Z)-2-(heterocyclic)-1-phenylethenol tautomers + 1,3-diacid chlorides | Fused pyridinedione derivatives. scilit.com |
Applications in Advanced Organic Synthesis and Materials Science Research
Role as Essential Building Blocks for Complex Molecular Architectures
The intrinsic reactivity of the sulfonyl chloride group makes 2-Benzoylbenzene-1-sulfonyl chloride a valuable building block for the synthesis of complex molecular architectures. Sulfonyl chlorides are known to react readily with a variety of nucleophiles, including amines, alcohols, and phenols, to form stable sulfonamides, sulfonates, and sulfonic esters, respectively. nih.govnih.gov This reactivity allows for the facile introduction of the benzoylbenzene sulfonyl moiety into larger molecular frameworks.
While specific examples detailing the use of 2-Benzoylbenzene-1-sulfonyl chloride in the construction of macrocycles or supramolecular assemblies are not extensively documented in the available literature, the general reactivity of sulfonyl chlorides suggests its potential in these areas. The benzophenone (B1666685) unit within the molecule can impart specific photophysical properties or act as a rigid structural element, which is often desirable in the design of complex architectures. For instance, the formation of sulfonamides is a common strategy in medicinal chemistry to create compounds with specific biological activities. nih.gov
Utilization in Catalyst Development and Ligand Design
In the realm of catalysis, the development of novel ligands is crucial for tuning the activity and selectivity of metal catalysts. While direct applications of 2-Benzoylbenzene-1-sulfonyl chloride in catalyst development are not prominently reported, its functional groups offer potential for ligand design. The sulfonyl chloride can be reacted with amines or alcohols that also contain coordinating groups, such as pyridines or phosphines, to create multifunctional ligands.
The resulting sulfonamide or sulfonate ester linkage can serve as a covalent tether, positioning the coordinating atoms in a specific spatial arrangement around a metal center. The benzophenone portion of the molecule could also play a role in the catalytic cycle, either through electronic effects or by providing a sterically demanding environment. The synthesis of sulfonamides from sulfonyl chlorides and amines is a well-established synthetic transformation that can be employed in the creation of such ligands. researchgate.net
Precursors for Polymer Synthesis and Functional Materials Development
The use of 2-Benzoylbenzene-1-sulfonyl chloride and its derivatives as precursors for the synthesis of high-performance polymers, particularly for membrane technologies, represents a significant area of research.
Sulfonated aromatic polymers are of great interest for applications as polymer electrolyte membranes (PEMs) in fuel cells due to their good proton conductivity and excellent thermal and chemical stability. mdpi.comnih.govmdpi.com While direct polymerization of 2-Benzoylbenzene-1-sulfonyl chloride is not the typical route, related monomers containing benzophenone and sulfonate groups are key components in the synthesis of sulfonated poly(phenylene)s.
A common strategy involves the synthesis of a monomer containing a protected sulfonic acid group, which is then polymerized, followed by deprotection to yield the sulfonated polymer. nih.gov For example, a dichlorobenzophenone derivative can be chlorosulfonated and then reacted with an alcohol to form a stable sulfonate ester. nih.gov This monomer can then undergo nickel(0)-catalyzed coupling polymerization to form the poly(p-phenylene) backbone. mdpi.comnih.govresearchgate.net The final step is the cleavage of the protecting group to reveal the sulfonic acid moieties, rendering the polymer proton-conductive. nih.gov
The properties of the resulting sulfonated poly(phenylene) membranes are highly dependent on the ion exchange capacity (IEC), which is the measure of the number of sulfonic acid groups per unit weight of the polymer. nih.gov
| IEC (meq. g⁻¹) | Water Uptake (%) | Proton Conductivity (S cm⁻¹ at 90% RH) | Maximum Power Density (mW cm⁻²) |
|---|---|---|---|
| 0.86 | - | 6.9 × 10⁻⁶ | - |
| 2.40 | - | 1.8 × 10⁻¹ | - |
| >2.40 | - | - | 712 |
The sulfonated polymers derived from precursors related to 2-Benzoylbenzene-1-sulfonyl chloride are primarily used as proton exchange membranes in fuel cells. mdpi.comresearchgate.net These membranes facilitate the transport of protons from the anode to the cathode while preventing the passage of fuel and oxidant gases. unb.ca The performance of a PEM fuel cell is critically dependent on the properties of the membrane, including its proton conductivity, mechanical strength, and durability under operating conditions. rsc.org
Research has shown that sulfonated poly(phenylene)s can exhibit high proton conductivity, comparable to or even exceeding that of commercially available perfluorinated membranes like Nafion, especially under fully hydrated conditions. nih.govmdpi.com The rigid aromatic backbone of these polymers contributes to their excellent thermal and chemical stability. researchgate.net
Intermediate in the Preparation of Dyes and Pigments, particularly Anthraquinone (B42736) Derivatives
Aromatic sulfonyl chlorides are important intermediates in the synthesis of dyes and pigments. nih.gov The reaction of a sulfonyl chloride with an amine to form a sulfonamide is a key step in the production of many colorants. In the context of 2-Benzoylbenzene-1-sulfonyl chloride, its structure is closely related to intermediates used in the synthesis of anthraquinone dyes.
Anthraquinone and its derivatives are a major class of vat dyes and are also used to produce acid and reactive dyes. google.com The synthesis of anthraquinone itself can be achieved through the cyclization of 2-benzoylbenzoic acid, a close structural relative of 2-Benzoylbenzene-1-sulfonyl chloride. google.com
Exploration of Pharmacological Targets and Preclinical Research Applications of 2 Benzoylbenzene 1 Sulfonyl Chloride Derivatives
Design and Synthesis of Compounds with Investigated Biological Activities
The synthesis of biologically active molecules often begins with versatile chemical building blocks like sulfonyl chlorides. researchgate.net The general synthetic approach for many sulfonamide derivatives involves the reaction of a sulfonyl chloride with an amine or amino acid, a method that has been a cornerstone in medicinal chemistry. nih.gov
Cholinesterase Inhibitors
Derivatives of benzenesulfonyl chloride have been synthesized and investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of neurodegenerative diseases like Alzheimer's. nih.govnih.govgoogle.com One common synthetic route involves the reaction of a substituted benzenesulfonyl chloride with various amines, including α-amino acid methyl esters, to produce a series of novel benzenesulfonamides. nih.govresearchgate.net For example, N-substituted derivatives of brominated 2-phenitidine were prepared by first reacting 2-phenitidine with benzenesulfonyl chloride, followed by bromination and subsequent treatment with alkyl/aryl halides to yield N-substituted sulfonamides. nih.gov Another approach involves the design of 2-benzoylhydrazine-1-carboxamides, which have shown dual inhibition of both AChE and BChE. nih.gov These compounds are typically prepared from corresponding arylhydrazides and isocyanates. nih.gov
Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives against Cholinesterases
| Compound | Target Enzyme | Inhibition (Kᵢ in nM) |
|---|---|---|
| Benzene (B151609) Sulfonamide Derivative 17 | AChE | 28.11 ± 4.55 |
| Benzene Sulfonamide Derivative 23 | AChE | 145.52 ± 28.68 |
Data sourced from research on novel benzene sulfonamides. nih.govresearchgate.net
Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, making them an important target in cancer therapy. nih.govgoogle.com Various derivatives incorporating the sulfonamide structure have been developed as HDAC inhibitors. nih.gov A key synthetic strategy includes the N-sulfonylation of an amino acid ester, like L-proline benzyl (B1604629) ester hydrochloride, followed by a coupling reaction of the resulting N-sulfonyl chloride with different amines to generate a library of sulfonamide-based HDAC inhibitors. nih.gov
Another class of HDAC inhibitors features a benzoylhydrazide scaffold, which has shown selectivity for class I HDACs. nih.gov These compounds can be synthesized to explore a tripartite structure: a central -C(O)-NH-NH- unit flanked by a phenyl group and a short aliphatic chain. nih.gov Additionally, 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids have been synthesized as selective HDAC6 inhibitors. plos.org The synthesis of these hydroxamic acid derivatives involves preparing an acid anhydride (B1165640) which is then reacted with a hydroxylamine (B1172632) solution. plos.org Research has also focused on creating dual-target inhibitors, such as quinazoline (B50416) derivatives that inhibit both HDACs and receptor tyrosine kinases (RTKs). mdpi.com
Table 2: Inhibitory Activity of Selected Sulfonamide and Benzoylhydrazide Derivatives against HDACs
| Compound/Class | Target HDAC | IC₅₀ |
|---|---|---|
| Piperazine-based sulfonamide (20) | HDAC | 2.8 µM |
| UF010 (Benzoylhydrazide) | HDAC1 | 0.5 µM |
| UF010 (Benzoylhydrazide) | HDAC2 | 0.1 µM |
| UF010 (Benzoylhydrazide) | HDAC3 | 0.06 µM |
Data sourced from studies on novel sulfonamide and benzoylhydrazide HDAC inhibitors. nih.govnih.gov
Mas-Related G-Protein Coupled Receptor (MrgX1) Modulators
The Mas-related G-protein coupled receptor X1 (MrgX1) is expressed in sensory neurons and represents a potential non-opioid target for treating chronic pain. nih.govnih.gov A series of 2-sulfonamidebenzamides have been developed as positive allosteric modulators (PAMs) of MrgX1. nih.govnih.govchemrxiv.org The synthesis for these compounds is modular, commonly starting with the coupling of an anthranilic acid with an appropriate sulfonyl chloride under basic conditions to yield a sulfonamide intermediate. nih.gov This intermediate is then coupled with an aniline (B41778) or another amine to produce the final 2-sulfonamidebenzamide derivatives. nih.gov This synthetic route allows for systematic modifications to explore structure-activity relationships. nih.gov
Other Biologically Active Sulfonamides
The sulfonamide functional group (-SO₂NH-) is a key feature in a wide array of pharmacologically important molecules, including antibacterial, antiviral, and anticancer agents. nih.govnih.gov The synthesis of these diverse compounds often relies on the reactivity of sulfonyl chlorides. researchgate.net For instance, amino acids have been used as versatile precursors in the synthesis of bioactive sulfonamides, where the amino group performs a nucleophilic attack on an activated sulfonyl species. nih.gov In the realm of cancer research, 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov The synthesis of these molecules can involve a step where a benzenesulfonyl chloride is reacted with an intermediate to introduce the sulfonamide moiety. nih.gov
Structure-Activity Relationship (SAR) Studies of 2-Benzoylbenzene-1-sulfonyl chloride Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of 2-benzoylbenzene-1-sulfonyl chloride, these studies have provided key insights.
Cholinesterase Inhibitors : For benzene sulfonamides designed as cholinesterase inhibitors, SAR studies have shown that the nature of the amino acid ester component significantly influences inhibitory activity. researchgate.net For instance, derivatives synthesized with methyl phenylalaninate showed different potency compared to those with valinate. researchgate.net In other series, the position of substituents on the aromatic rings was found to be critical; compounds with a para-substituted dimethylamine (B145610) side chain exhibited more potent and selective inhibition against AChE compared to meta- or ortho-substituted analogs. nih.gov
HDAC Inhibitors : In the development of benzoylhydrazide-based HDAC inhibitors, SAR analysis revealed that a tripartite structure is essential for activity. nih.gov Key structural features for potent inhibition include a central -C(O)-NH-NH- unit, a short (e.g., 4-carbon) linear aliphatic chain, and a bulky substituent at the para position of the phenyl ring relative to the carbonyl group. nih.gov Modifications to any of these three components, such as altering the chain length or branching, typically resulted in reduced potency. nih.gov
MrgX1 Modulators : SAR studies on 2-sulfonamidebenzamides as MrgX1 modulators identified specific halogen substituents on the phenyl rings that improved potency by approximately 8-fold compared to the original lead compound. nih.govnih.gov It was also discovered that the NH group of the sulfonamide was not essential for activity, as alkylation of this nitrogen was tolerated. nih.gov Conversely, most attempts to modify the benzamide (B126) phenyl ring resulted in inactive compounds, indicating its importance for receptor interaction. nih.gov
Computational and Spectroscopic Characterization of 2 Benzoylbenzene 1 Sulfonyl Chloride and Its Derivatives
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic analysis is fundamental to the structural confirmation of 2-Benzoylbenzene-1-sulfonyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information.
While specific, experimentally verified NMR data for 2-Benzoylbenzene-1-sulfonyl chloride is not widely available in the cited literature, the expected chemical shifts can be predicted based on the analysis of closely related structures, such as 2-benzoylbenzoic acid, benzenesulfonyl chloride, and 2-nitrobenzenesulfonyl chloride. nih.govchemicalbook.comchemicalbook.comchemicalbook.com The electron-withdrawing nature of the sulfonyl chloride and benzoyl groups significantly influences the electronic environment of the aromatic protons and carbons, leading to characteristic downfield shifts.
¹H NMR: The nine aromatic protons would appear in the range of approximately 7.5 to 8.3 ppm. chemicalbook.com The protons on the benzoyl ring and the sulfonyl-substituted ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The proton ortho to the sulfonyl chloride group is expected to be the most deshielded due to the strong anisotropic and inductive effects of the -SO₂Cl group.
¹³C NMR: The spectrum would show 13 distinct signals for the 13 carbon atoms, unless symmetry or incidental equivalence occurs. The carbonyl carbon of the benzoyl group is the most deshielded, with an expected chemical shift in the range of 190-195 ppm. The carbon atom attached to the sulfonyl chloride group would also be significantly downfield. Aromatic carbons typically appear between 125-140 ppm. docbrown.infoscispace.com For comparison, the carbons in the analogous 2-benzoylbenzoic acid show a range of signals in the aromatic region, providing a basis for these predictions. chemicalbook.com
Table 1: Predicted NMR Chemical Shifts for 2-Benzoylbenzene-1-sulfonyl chloride
| Nucleus | Predicted Chemical Shift (ppm) | Structural Assignment |
| ¹H | ~ 7.5 - 8.3 | Aromatic Protons |
| ¹³C | ~ 190 - 195 | Carbonyl Carbon (C=O) |
| ¹³C | ~ 125 - 145 | Aromatic Carbons |
IR spectroscopy is a powerful tool for identifying the key functional groups within 2-Benzoylbenzene-1-sulfonyl chloride. The characteristic vibrational frequencies confirm the presence of the carbonyl and sulfonyl chloride moieties. acdlabs.com
The most prominent absorption bands would include:
C=O Stretch: A strong absorption band characteristic of the aromatic ketone is expected around 1660-1690 cm⁻¹.
SO₂ Stretch: The sulfonyl chloride group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically found in the 1370-1410 cm⁻¹ region and a symmetric stretch in the 1166-1204 cm⁻¹ region. acdlabs.com
S-Cl Stretch: The stretch for the sulfur-chlorine bond is expected to appear in the lower frequency region, generally around 375-380 cm⁻¹. cdnsciencepub.com
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching bands are observed in the 1450-1600 cm⁻¹ range.
Table 2: Characteristic IR Absorption Bands for 2-Benzoylbenzene-1-sulfonyl chloride
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) |
| Ketone (C=O) | Stretch | ~ 1660 - 1690 |
| Sulfonyl (S=O) | Asymmetric Stretch | ~ 1370 - 1410 |
| Sulfonyl (S=O) | Symmetric Stretch | ~ 1166 - 1204 |
| Sulfonyl Chloride (S-Cl) | Stretch | ~ 375 - 380 |
| Aromatic (C=C) | Stretch | ~ 1450 - 1600 |
| Aromatic (C-H) | Stretch | > 3000 |
HRMS provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula (C₁₃H₉ClO₃S). The calculated monoisotopic mass is approximately 280.0012 u. HRMS is also crucial for analyzing fragmentation patterns, which offer further structural confirmation. nih.gov
Upon ionization, the molecular ion [M]⁺˙ would likely undergo fragmentation. Key fragmentation pathways for related structures like benzophenones and sulfonamides include: researchgate.netresearchgate.net
Loss of Chlorine: Cleavage of the S-Cl bond to give an [M-Cl]⁺ fragment.
Loss of SO₂: Expulsion of a neutral sulfur dioxide molecule.
α-Cleavage: Fragmentation adjacent to the carbonyl group, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) or a 2-(chlorosulfonyl)phenyl cation.
Formation of a Sulfonyl Cation: Cleavage of the C-S bond can also occur.
These fragmentation patterns provide a molecular fingerprint that confirms the connectivity of the atoms within the structure.
X-ray Crystallography for Solid-State Structural Analysis
While the specific crystal structure of 2-Benzoylbenzene-1-sulfonyl chloride has not been reported in the searched literature, extensive crystallographic studies have been performed on its derivatives, such as N-Benzoyl-2-chlorobenzenesulfonamide. nih.govresearchgate.net These derivatives serve as excellent models for understanding the solid-state conformation of the parent sulfonyl chloride.
In the crystal structure of N-Benzoyl-2-chlorobenzenesulfonamide, the two benzene (B151609) rings are not coplanar. The molecule adopts a twisted conformation, with a significant dihedral angle between the sulfonyl benzene ring and the benzoyl benzene ring measured at 73.3 (1)°. nih.govresearchgate.net This twisting is a common feature in related diaryl acylsulfonamides and is influenced by steric hindrance between the ortho-substituents and the bridging groups. nih.gov The molecule is further twisted at the sulfur atom, with the C—SO₂—NH—C—O segment exhibiting a dihedral angle of 87.3 (1)° relative to the sulfonyl benzene ring. researchgate.net This non-planar arrangement is a critical structural feature that influences molecular packing and intermolecular interactions in the solid state.
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insight into the molecular properties of 2-Benzoylbenzene-1-sulfonyl chloride.
DFT calculations can be employed to predict a wide range of properties for 2-Benzoylbenzene-1-sulfonyl chloride. By solving the quantum mechanical equations that describe the electronic structure of the molecule, DFT can be used to:
Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with X-ray crystallography data from derivatives. researchgate.net
Predict Spectroscopic Properties: Calculate vibrational frequencies to aid in the assignment of experimental IR spectra and compute NMR chemical shifts to compare with experimental results.
Analyze Electronic Structure: Determine the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are key to understanding the molecule's reactivity, including its behavior in nucleophilic and electrophilic reactions.
Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. The electrophilic sulfonyl sulfur and carbonyl carbon, along with the nucleophilic oxygen atoms, would be key reactive sites.
Theoretical studies on related compounds demonstrate that DFT calculations, often using functionals like B3LYP, provide results that correlate well with experimental findings. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis
Following a comprehensive search of scientific literature, no specific studies detailing the molecular docking and dynamics simulations solely for the compound "2-Benzoylbenzene-1-sulfonyl chloride" were identified. The available research focuses on derivatives of benzene-1-sulfonyl chloride or the broader class of sulfonamides, rather than this specific molecule.
Computational studies, such as molecular docking and molecular dynamics simulations, are powerful tools used to predict and analyze the interaction between a small molecule (ligand), like 2-Benzoylbenzene-1-sulfonyl chloride, and a biological target, typically a protein or enzyme. These methods are crucial in drug discovery and development for understanding potential mechanisms of action and for designing more potent and specific molecules.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This technique helps in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more stable interaction.
Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-target complex over time. These simulations can assess the stability of the binding pose predicted by molecular docking and can reveal conformational changes in both the ligand and the target upon binding. This information is vital for a more accurate understanding of the interaction at an atomic level.
While research on related sulfonamide derivatives has shown interactions with various biological targets, including enzymes implicated in cancer and infectious diseases, the absence of specific data for 2-Benzoylbenzene-1-sulfonyl chloride prevents a detailed analysis of its ligand-target interactions. For instance, studies on other sulfonamides have identified critical amino acid residues within the active sites of target proteins that are essential for binding. However, without specific docking and simulation studies on 2-Benzoylbenzene-1-sulfonyl chloride, it is not possible to provide analogous findings for this compound.
Therefore, this section cannot present detailed research findings, data tables, or specific ligand-target interaction analyses as no published studies were found to be available for "2-Benzoylbenzene-1-sulfonyl chloride." Further computational research is required to elucidate the potential biological targets and interaction mechanisms of this specific chemical compound.
Future Research Directions and Translational Prospects
Development of Novel and Sustainable Synthetic Pathways for 2-Benzoylbenzene-1-sulfonyl chloride
Traditional synthesis of aromatic sulfonyl chlorides often involves reagents like chlorosulfonic acid or thionyl chloride, which present environmental and safety challenges due to their corrosive nature and the generation of stoichiometric waste. Future research should prioritize the development of greener and more sustainable synthetic routes to 2-Benzoylbenzene-1-sulfonyl chloride.
Key Research Objectives:
Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can significantly improve safety and efficiency. A continuous flow protocol using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for the oxidative chlorination of a corresponding thiol or disulfide precursor could offer precise control over reaction parameters, minimize thermal runaway risks, and enhance space-time yield.
Catalytic Approaches: Investigating catalytic methods for the direct sulfonyl-chlorination of the 2-benzoylbenzene backbone would be a significant advancement. This could involve transition-metal-catalyzed C-H activation or the use of novel, recyclable catalysts to reduce waste. For instance, a process analogous to the diazotization of an amino-precursor (2-benzoyl-1-aminobenzene) followed by a catalyzed reaction with sulfur dioxide and a chlorine source could be optimized for sustainability.
Alternative Chlorinating Agents: Exploring less hazardous chlorinating agents to replace thionyl chloride and chlorosulfonic acid is crucial. Reagents that are solid, easier to handle, and produce less toxic byproducts would represent a substantial improvement in the compound's lifecycle assessment.
| Synthesis Strategy | Potential Advantages | Key Challenges |
| Continuous Flow | Enhanced safety, better heat management, higher throughput, scalability. | Initial setup cost, optimization of flow parameters for a bifunctional molecule. |
| Catalytic C-H Sulfonylation | High atom economy, reduced number of synthetic steps. | Regioselectivity on the benzophenone (B1666685) scaffold, catalyst stability and cost. |
| Alternative Reagents | Reduced hazardous waste, improved operational safety. | Reagent cost and availability, achieving comparable reactivity and yield. |
Rational Design and Synthesis of Next-Generation Analogs with Tailored Reactivity
The dual functionality of 2-Benzoylbenzene-1-sulfonyl chloride makes it an excellent scaffold for creating a library of derivatives with fine-tuned properties. Rational design of analogs can be guided by computational modeling to predict how structural modifications will influence reactivity and biological activity.
Design Strategies:
Modulation of the Benzophenone Core: Introducing electron-donating or electron-withdrawing groups onto either of the phenyl rings can alter the electronic properties of the entire molecule. This can affect the electrophilicity of the sulfonyl chloride group and the photochemical properties of the benzophenone core.
Steric Hindrance Control: Introducing bulky substituents near the sulfonyl chloride group could modulate its reactivity, allowing for more selective reactions with specific nucleophiles.
Linker Modification: For applications where the molecule acts as a linker, the rigidity or flexibility of the benzophenone core can be modified. For example, replacing the direct ketone linkage with a more flexible ether or thioether bridge could be explored.
These rationally designed analogs could then be synthesized to create a new generation of reagents with tailored reactivity for specific applications in polymer chemistry, as photoinitiators, or as building blocks for complex organic molecules.
Expansion of Applications in Chemical Biology and Target-Oriented Drug Discovery
The benzophenone moiety is a well-established photophore used in photoaffinity labeling to identify protein-ligand interactions. The sulfonyl chloride group provides a reactive handle for covalently attaching this photoprobe to various molecules of interest. This combination makes 2-Benzoylbenzene-1-sulfonyl chloride and its derivatives highly promising tools for chemical biology and drug discovery.
Potential Applications:
Photoaffinity Probes: The compound can be used as a versatile building block to construct photoaffinity probes. A drug candidate or metabolite could be functionalized with the 2-benzoylbenzene-1-sulfonyl moiety (via reaction of the sulfonyl chloride with an amine or alcohol on the target molecule). Upon UV irradiation, the benzophenone group can form a covalent bond with nearby amino acid residues of a target protein, enabling identification and characterization of the binding site.
Covalent Inhibitors: The sulfonyl chloride group is an electrophile that can react with nucleophilic residues (like lysine, cysteine, or serine) in a protein's active site. By incorporating the 2-benzoylbenzene-1-sulfonyl scaffold into molecules designed to bind specific targets, researchers could develop novel covalent inhibitors for enzymes implicated in disease.
Antiprotozoal and Antimicrobial Agents: Sulfonamides are a well-known class of antimicrobial drugs. Synthesizing a library of sulfonamides from 2-Benzoylbenzene-1-sulfonyl chloride and various amines could lead to the discovery of new therapeutic agents. Research on related N-benzoyl-2-hydroxybenzamides has shown activity against protozoan parasites, suggesting that benzophenone-containing sulfonamides may also possess valuable biological activities.
| Application Area | Mechanism of Action | Potential Impact |
| Photoaffinity Labeling | UV-induced covalent cross-linking via the benzophenone group. | Identification of drug targets and binding sites. |
| Covalent Inhibition | Covalent bond formation between the sulfonyl group and protein nucleophiles. | Development of potent and long-acting therapeutics. |
| Antimicrobial Discovery | Synthesis of novel sulfonamides targeting microbial pathways. | Addressing antibiotic resistance. |
Emerging Methodologies for Enhanced Derivatization and Functionalization
To fully exploit the potential of 2-Benzoylbenzene-1-sulfonyl chloride, research into modern and efficient derivatization techniques is essential. These methodologies would allow for the rapid and diverse functionalization of the core scaffold.
Future Methodologies:
Late-Stage Functionalization: Developing methods for the late-stage modification of complex molecules using 2-Benzoylbenzene-1-sulfonyl chloride as a reagent would be highly valuable. This would enable the introduction of the benzophenone photoprobe or a reactive sulfonyl group into advanced intermediates in a synthetic sequence.
Bioconjugation: Optimizing reaction conditions for the selective reaction of the sulfonyl chloride group with biomolecules (peptides, proteins, nucleic acids) in aqueous media would expand its use in chemical biology. This could involve the use of specific catalysts or buffer systems to achieve high selectivity and yield.
High-Throughput Synthesis: Employing automated, high-throughput synthesis platforms to react 2-Benzoylbenzene-1-sulfonyl chloride with large libraries of amines, alcohols, and other nucleophiles would accelerate the discovery of new molecules with desired properties, whether for materials science or for screening as potential drug candidates.
By pursuing these research directions, the scientific community can unlock the full potential of 2-Benzoylbenzene-1-sulfonyl chloride, transforming it from a simple chemical intermediate into a versatile tool for innovation across multiple scientific disciplines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Benzoylbenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via chlorination of sulfanilamide derivatives using reagents like chlorosulfonic acid or phosphorus pentachloride (PCl₅). Key parameters include:
- Temperature : Maintain 0–5°C during chlorosulfonic acid addition to avoid over-chlorination.
- Stoichiometry : Use a 1:1.2 molar ratio of sulfanilamide to PCl₅ for optimal conversion .
- Solvent : Anhydrous dichloromethane or benzene minimizes hydrolysis .
- Purification : Recrystallization from toluene yields >95% purity .
Q. What analytical techniques are recommended for characterizing purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns and sulfonyl chloride (–SO₂Cl) signals (δ ~7.5–8.5 ppm for aromatic protons; δ ~140 ppm for SO₂Cl in ¹³C) .
- IR Spectroscopy : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) .
- Melting Point : Compare observed mp (e.g., 115–118°C) to literature values for consistency .
- Elemental Analysis : Validate %C, %H, %S within ±0.3% of theoretical values .
Q. What safety protocols are critical when handling 2-Benzoylbenzene-1-sulfonyl chloride?
- Methodological Answer :
- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical help .
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can competing side reactions (e.g., hydrolysis or over-chlorination) be minimized during synthesis?
- Methodological Answer :
- Moisture Control : Use anhydrous solvents and Schlenk-line techniques. Pre-dry glassware at 120°C .
- Catalysts : Add catalytic pyridine (1 mol%) to stabilize reactive intermediates and suppress hydrolysis .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and terminate before byproduct formation .
Q. What strategies resolve contradictory yield data in sulfonylation reactions?
- Methodological Answer :
- Replicate Conditions : Ensure identical stoichiometry, solvent purity, and temperature across trials.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., sulfonic acids from hydrolysis) and adjust quenching protocols .
- Statistical Design : Apply a Taguchi or factorial design to isolate critical variables (e.g., solvent polarity, reaction time) .
Q. How does solvent choice influence the electrophilic reactivity of 2-Benzoylbenzene-1-sulfonyl chloride?
- Methodological Answer :
- Polar Aprotic Solvents (DMF, DMSO): Enhance electrophilicity by stabilizing the transition state via dipole interactions. Ideal for amide coupling .
- Non-Polar Solvents (Toluene, CH₂Cl₂): Reduce hydrolysis rates but may slow nucleophilic attacks. Use for thermally sensitive reactions .
- Solvent-Free Conditions : Achieve higher reaction rates but require precise temperature control to avoid decomposition .
Q. How can computational modeling predict regioselectivity in sulfonamide derivatization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
